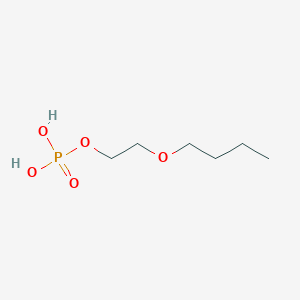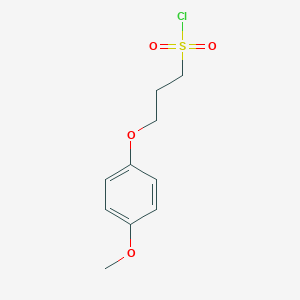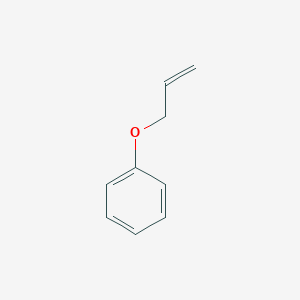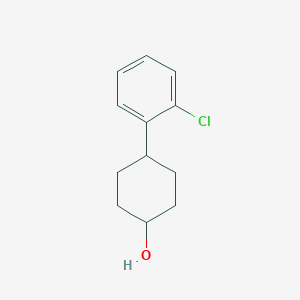
4-(2-Chlorophenyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chlorophenyl)cyclohexanol is an organic compound that belongs to the class of cyclohexanols It features a cyclohexane ring substituted with a hydroxyl group and a 2-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(2-Chlorophenyl)cyclohexanol can be synthesized through several methods. One common approach involves the reduction of 4-(2-chlorophenyl)cyclohexanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Another method involves the Grignard reaction, where 2-chlorophenylmagnesium bromide reacts with cyclohexanone to form the desired product. This reaction is usually carried out in anhydrous ether or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 4-(2-chlorophenyl)cyclohexanone. This process uses a metal catalyst such as palladium on carbon or platinum oxide under high pressure and temperature conditions to achieve efficient conversion.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chlorophenyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-(2-chlorophenyl)cyclohexanone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to 4-(2-chlorophenyl)cyclohexane using strong reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: 4-(2-Chlorophenyl)cyclohexanone.
Reduction: 4-(2-Chlorophenyl)cyclohexane.
Substitution: Various substituted phenylcyclohexanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Chlorophenyl)cyclohexanol has several scientific research applications:
Pharmaceutical Development: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(2-Chlorophenyl)cyclohexanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The chlorine atom on the phenyl ring can participate in halogen bonding, further affecting the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: Lacks the 2-chlorophenyl group, making it less versatile in certain synthetic applications.
4-Phenylcyclohexanol: Similar structure but without the chlorine atom, leading to different reactivity and applications.
2-Chlorophenol: Contains the chlorophenyl group but lacks the cyclohexane ring, resulting in different chemical properties.
Uniqueness
4-(2-Chlorophenyl)cyclohexanol is unique due to the presence of both the cyclohexane ring and the 2-chlorophenyl group
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9-10,14H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPUIUWYLUIQCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
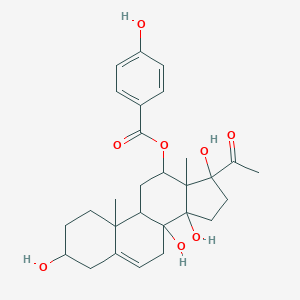
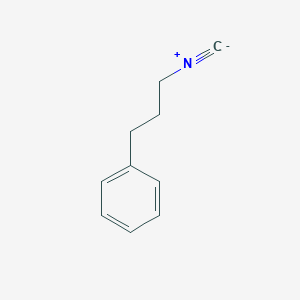
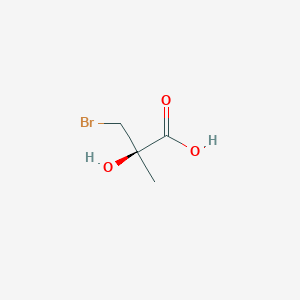
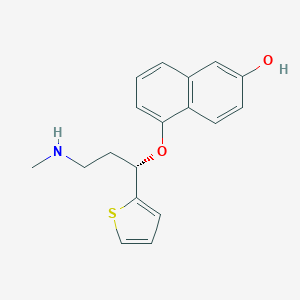
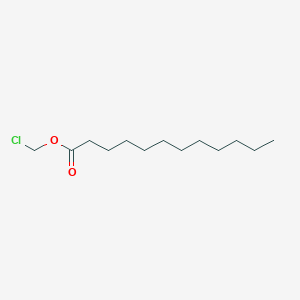
![2-[(5-Amino-6-nitropyridin-2-YL)amino]ethanol](/img/structure/B49815.png)
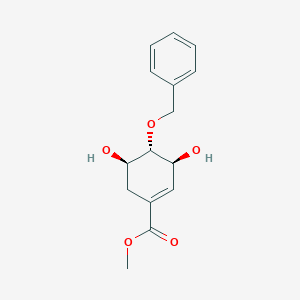
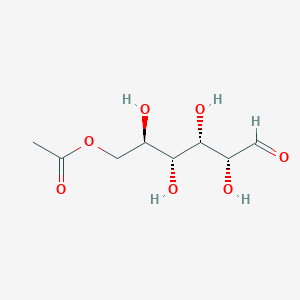
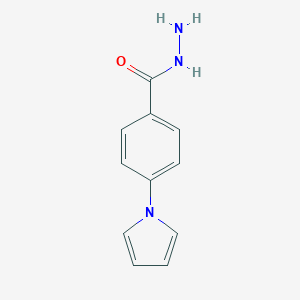
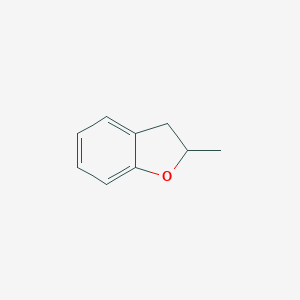
![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)
